molecular formula C11H13N3OS2 B2603621 4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 438030-51-4

4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2603621
CAS No.: 438030-51-4
M. Wt: 267.37
InChI Key: QKSBMYNHQIFDIB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a tetrahydrofuran ring, a thiophene ring, and a triazole ring . Tetrahydrofuran is a commonly used solvent in organic chemistry . Thiophene is a five-membered aromatic ring with one sulfur atom . Triazole is a class of five-membered ring compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The tetrahydrofuran ring could potentially be formed through a process similar to the Ni-catalyzed photoredox reaction . The thiophene and triazole rings might be introduced through other specialized synthetic methods .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydrofuran ring introduces sp3 hybridization and stereochemistry into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups . For example, the thiophene ring is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution . The triazole ring can participate in a variety of reactions due to the presence of multiple nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the tetrahydrofuran ring could make the compound a good solvent .

Scientific Research Applications

Synthesis and Structural Analysis

  • The study of tautomerism in 1,2,4-triazole derivatives, including a similar compound, highlights their potential for antileishmanial activity. These derivatives exhibit both thiol and thione forms, with their structural parameters obtained through Density Functional Theory (DFT) calculations. This research demonstrates the compound's potential as an antiparasitic agent due to its antileishmanial properties (Süleymanoğlu et al., 2017).

Biological Activity and Potential Applications

  • The synthesis of 1,2,4-triazole derivatives has been explored for their antimicrobial activities. This research extends to compounds structurally related to "4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol", showcasing the broad spectrum of antimicrobial efficacy these compounds may hold, emphasizing their relevance in the development of new antimicrobial agents (Bayrak et al., 2009).

Antioxidant and Anti-bacterial Properties

  • Research into derivatives of 1,2,4-triazole-3-thiol, such as the compound , has revealed potent in vitro antioxidant activity and significant antibacterial properties. These findings suggest the compound's derivatives could be instrumental in developing new antioxidant and antibacterial therapies, contributing to the pharmaceutical field by offering new treatment avenues (Balakrishna et al., 2008).

Cytotoxicity and Immunomodulatory Effects

  • The cytotoxicity and effects on immunocompetent cells of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, related to the compound of interest, have been studied. These compounds showed high in vitro cytotoxicity against thymocytes and a stimulating effect on B-cells' response. This research underlines the compound's potential in developing treatments targeting the immune system and cancer (Mavrova et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound . For example, if the compound were to be used as a drug, the different functional groups could interact with biological targets in different ways .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions . The specific hazards would depend on the properties of the compound, but could include flammability, toxicity, and reactivity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity . It could potentially be used in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c16-11-13-12-10(9-4-2-6-17-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSBMYNHQIFDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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